molecular formula C5H2BrFN2O2 B13145571 2-Bromo-3-fluoro-5-nitropyridine

2-Bromo-3-fluoro-5-nitropyridine

Cat. No.: B13145571
M. Wt: 220.98 g/mol
InChI Key: MFPHKYKHPOABQM-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . This reaction selectively introduces a fluorine atom at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Cross-Coupling: Palladium catalysts with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Bromo-3-fluoro-5-aminopyridine.

    Cross-Coupling: Biaryl compounds with diverse substituents.

Scientific Research Applications

2-Bromo-3-fluoro-5-nitropyridine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-3-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 3-Bromo-2-nitropyridine

Uniqueness

2-Bromo-3-fluoro-5-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, fluorine, and nitro groups on the pyridine ring makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

2-bromo-3-fluoro-5-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H

InChI Key

MFPHKYKHPOABQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Br)[N+](=O)[O-]

Origin of Product

United States

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